5-Bromo-2-ethoxy-N'-(3-nitrobenzylidene)benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzohydrazide with 3-nitrobenzaldehyde under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide can be compared with other similar compounds, such as:
- 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide
- 5-Bromo-2-ethoxy-N’-(4-methoxybenzylidene)benzohydrazide
- 5-Bromo-2-ethoxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
These compounds share similar structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H14BrN3O4 |
---|---|
Molecular Weight |
392.20 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H14BrN3O4/c1-2-24-15-7-6-12(17)9-14(15)16(21)19-18-10-11-4-3-5-13(8-11)20(22)23/h3-10H,2H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
KWZFOKQRKKBPNF-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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